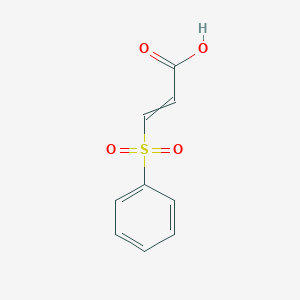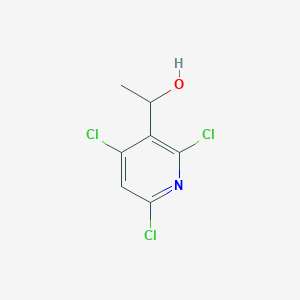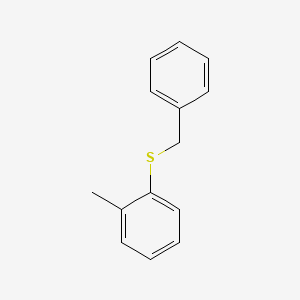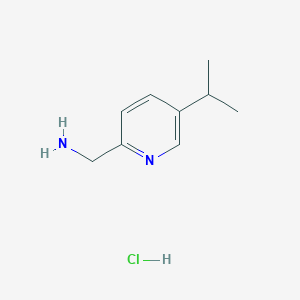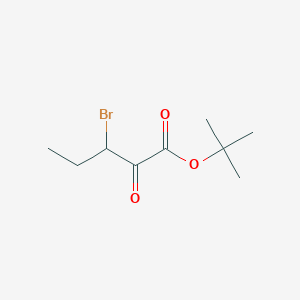
tert-Butyl 3-bromo-2-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-2-oxopentanoate: is an organic compound with the molecular formula C9H15BrO3. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and pharmaceutical research due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-bromo-2-oxopentanoate can be synthesized through the bromination of tert-butyl 3-oxopentanoate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-bromo-2-oxopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents under controlled temperature conditions.
Major Products Formed:
Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Produces the corresponding alcohol.
Oxidation: Results in carboxylic acids or other oxidized products
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-2-oxopentanoate is used as a building block in the synthesis of complex organic molecules. It is employed in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a substrate or inhibitor in enzymatic assays.
Medicine: this compound is a key intermediate in the synthesis of drugs and therapeutic agents. It is used in the development of anti-inflammatory, antiviral, and anticancer compounds.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-2-oxopentanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. This leads to the formation of various substituted products. The carbonyl group can also undergo reduction or oxidation, resulting in different functional groups. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
tert-Butyl bromoacetate: Similar in structure but with a shorter carbon chain.
tert-Butyl 3-oxopentanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
tert-Butyl 2-bromoacetate: Another brominated ester with different reactivity due to the position of the bromine atom.
Uniqueness: tert-Butyl 3-bromo-2-oxopentanoate is unique due to its specific structure, which combines a tert-butyl ester with a brominated ketone. This combination provides a versatile platform for various chemical transformations, making it valuable in synthetic organic chemistry .
Properties
Molecular Formula |
C9H15BrO3 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
tert-butyl 3-bromo-2-oxopentanoate |
InChI |
InChI=1S/C9H15BrO3/c1-5-6(10)7(11)8(12)13-9(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
JGSZSOCCADSELS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


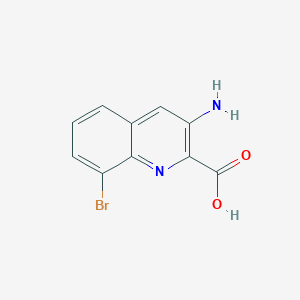
![[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13665915.png)
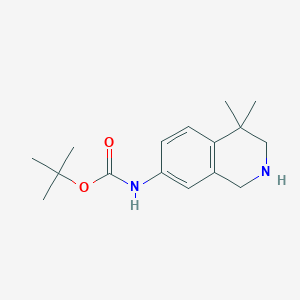
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13665926.png)
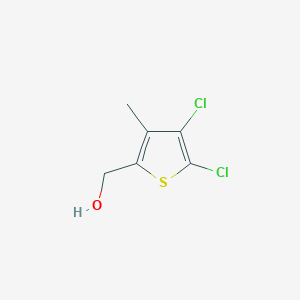
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13665938.png)
![tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13665946.png)
